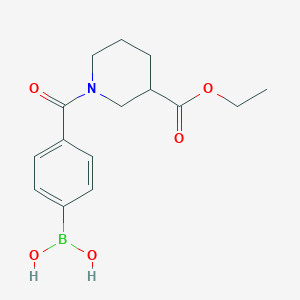

(4-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid

説明

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of (4-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The official International Union of Pure and Applied Chemistry name for this compound is [4-(3-ethoxycarbonylpiperidine-1-carbonyl)phenyl]boronic acid. This nomenclature reflects the hierarchical organization of the molecular structure, with the boronic acid group attached to a phenyl ring that bears a piperidine-1-carbonyl substituent, which itself contains an ethoxycarbonyl group at the 3-position of the piperidine ring.

The compound is uniquely identified by its Chemical Abstracts Service registry number 1150114-74-1, which provides an unambiguous reference for the specific chemical entity. Additional systematic names include the formal designation "3-Piperidinecarboxylic acid, 1-(4-boronobenzoyl)-, 3-ethyl ester," which emphasizes the ester functionality and the relationship between the piperidine carboxylic acid and the boronobenzoyl components. The compound also appears in chemical databases under various synonymous forms, including "4-(3-(ETHOXYCARBONYL)PIPERIDINE-1-CARBONYL)PHENYLBORONIC ACID" and "{4-[3-(Ethoxycarbonyl)piperidine-1-carbonyl]phenyl}boronic acid".

The Simplified Molecular Input Line Entry System representation provides a linear encoding of the molecular structure: B(C1=CC=C(C=C1)C(=O)N2CCCC(C2)C(=O)OCC)(O)O. This notation systematically describes the connectivity of all atoms within the molecule, starting from the boronic acid functionality and proceeding through the aromatic ring system to the piperidine-containing substituent. The International Chemical Identifier string offers another standardized representation: InChI=1S/C15H20BNO5/c1-2-22-15(19)12-4-3-9-17(10-12)14(18)11-5-7-13(8-6-11)16(20)21/h5-8,12,20-21H,2-4,9-10H2,1H3, which encodes both the molecular formula and the complete structural connectivity.

Molecular Formula and Weight Analysis

The molecular composition of this compound is defined by the molecular formula C₁₅H₂₀BNO₅, indicating the presence of fifteen carbon atoms, twenty hydrogen atoms, one boron atom, one nitrogen atom, and five oxygen atoms. This elemental composition reflects the complex nature of the molecule, incorporating aromatic, aliphatic, and heteroatomic components within a single structural framework.

The molecular weight of the compound has been reported with slight variations across different sources, ranging from 305.1 to 305.14 grams per mole. These minor discrepancies likely reflect differences in computational methods or rounding conventions used by various chemical databases. The precise molecular weight of 305.14 grams per mole, as computed by PubChem, represents the most authoritative value based on current atomic mass standards.

The elemental distribution within the molecule reveals significant functional group diversity. The presence of five oxygen atoms reflects multiple oxygen-containing functionalities, including the boronic acid group (two hydroxyl oxygens), the carbonyl carbon of the amide linkage (one oxygen), and the ethyl ester group (two oxygens). The single nitrogen atom serves as the central connecting point between the aromatic and aliphatic portions of the molecule, functioning within both the amide and the piperidine ring system. The boron atom, unique among the elements present, confers special chemical reactivity associated with boronic acid functionality.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound requires multiple analytical techniques to fully elucidate its structural features. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework through analysis of proton and carbon environments. The compound's complex structure, containing aromatic protons, aliphatic methylene groups, and various functional group environments, generates a characteristic nuclear magnetic resonance signature that can be used for identification and purity assessment.

Proton nuclear magnetic resonance spectroscopy of this compound would be expected to show distinct resonance patterns for different hydrogen environments. The aromatic protons of the phenyl ring should appear in the characteristic downfield region between 7.0 and 8.0 parts per million, with coupling patterns reflecting the para-disubstitution pattern. The piperidine ring protons would generate complex multipicity patterns in the aliphatic region, typically between 1.5 and 3.5 parts per million, with the nitrogen-adjacent carbons showing characteristic chemical shifts. The ethoxycarbonyl group should produce a characteristic ethyl ester pattern, with the methyl group appearing as a triplet around 1.2 parts per million and the methylene group as a quartet around 4.2 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary structural information, with the carbonyl carbons appearing in the characteristic downfield region around 170-180 parts per million. The aromatic carbons would appear between 120-140 parts per million, while the aliphatic carbons of the piperidine ring would generate signals in the 20-60 parts per million range. The boronic acid carbon, directly attached to boron, would show characteristic coupling effects and chemical shift values typical of arylboronic acids.

Infrared spectroscopy offers valuable information about functional group presence and hydrogen bonding patterns. The compound should exhibit strong absorption bands characteristic of the boronic acid functionality, typically appearing as broad absorption around 3200-3550 wavenumbers due to boron-oxygen-hydrogen stretching vibrations. The carbonyl functionalities would generate strong absorption bands around 1680-1750 wavenumbers, with the specific frequencies dependent on the electronic environment and conjugation effects. The aromatic carbon-carbon stretching vibrations would appear in the 1550-1700 wavenumber region, while the aliphatic carbon-hydrogen stretching modes would contribute to the complex absorption pattern in the 2800-3000 wavenumber range.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information useful for structural verification. The molecular ion peak should appear at mass-to-charge ratio 305, corresponding to the intact molecular ion. Fragmentation patterns would likely include loss of the ethoxycarbonyl group (loss of 73 mass units), cleavage of the amide bond, and characteristic fragmentations of the piperidine ring system. The presence of boron would contribute to the isotope pattern, with the boron-11 isotope creating a characteristic pattern in the molecular ion region.

Crystallographic Data and Conformational Analysis

The conformational analysis of this compound requires consideration of the flexible piperidine ring system and the rotational freedom around several single bonds within the molecule. The piperidine ring adopts a chair conformation as the most stable arrangement, similar to other six-membered saturated ring systems. The 3-position substitution with the ethoxycarbonyl group introduces conformational preferences that influence the overall molecular geometry.

Studies of related piperidine-containing compounds have demonstrated that the chair conformation represents the global minimum energy structure, with rapid interconversion between axial and equatorial orientations of substituents. For the 3-ethoxycarbonyl substitution pattern present in this compound, the equatorial orientation is generally favored due to reduced steric interactions. The conformational equilibrium is influenced by electronic effects arising from the nitrogen lone pair and its interaction with the carbonyl group attached to the piperidine nitrogen.

The amide linkage between the piperidine nitrogen and the benzoyl group introduces additional conformational considerations. The carbonyl group can adopt either a syn or anti orientation relative to the piperidine ring, with the preferred conformation influenced by electronic conjugation effects and steric interactions. The presence of the boronic acid group on the phenyl ring may influence the preferred orientation through intramolecular hydrogen bonding interactions with the carbonyl oxygen.

| Conformational Feature | Preferred Configuration | Energy Difference (kcal/mol) |

|---|---|---|

| Piperidine Ring | Chair | Reference |

| 3-Ethoxycarbonyl Group | Equatorial | ~1.8 (typical for 2-alkyl)* |

| Amide Rotation | Anti to piperidine | ~1-3 (estimated)* |

| Phenyl-Carbonyl Rotation | Planar (conjugated) | ~2-4 (typical for amides)* |

*Values estimated based on related compounds

The boronic acid functionality introduces additional conformational flexibility through rotation around the boron-carbon bond. The two hydroxyl groups of the boronic acid can participate in intermolecular hydrogen bonding in the solid state, potentially influencing crystal packing arrangements. The molecular geometry optimization through quantum mechanical calculations would be required to determine the precise preferred conformations and their relative energies for this specific compound.

特性

IUPAC Name |

[4-(3-ethoxycarbonylpiperidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO5/c1-2-22-15(19)12-4-3-9-17(10-12)14(18)11-5-7-13(8-6-11)16(20)21/h5-8,12,20-21H,2-4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWDVUCXVFXXEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)N2CCCC(C2)C(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674864 | |

| Record name | {4-[3-(Ethoxycarbonyl)piperidine-1-carbonyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150114-74-1 | |

| Record name | {4-[3-(Ethoxycarbonyl)piperidine-1-carbonyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid typically involves the reaction of 4-bromophenylboronic acid with (3-(ethoxycarbonyl)piperidine-1-carbonyl) chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality.

化学反応の分析

Types of Reactions

(4-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Conditions typically involve the use of electrophiles like halogens or nitro groups in the presence of a catalyst.

Major Products

The major products formed from these reactions include boronic esters, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Structural Characteristics

The compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its applications in drug design and biochemical studies.

Organic Synthesis

Suzuki-Miyaura Coupling Reaction :

The compound serves as a key building block in the Suzuki-Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds. This reaction is essential for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry

Potential Drug Development :

Research indicates that boronic acids can inhibit specific enzymes, making them valuable in drug discovery. The compound has shown promise in targeting enzymes such as Fatty Acid Amide Hydrolase (FAAH), which plays a significant role in endocannabinoid metabolism. Inhibition of FAAH could lead to therapeutic benefits for pain management and inflammation relief .

Anticancer Activity :

Studies have demonstrated that boronic acid derivatives can exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds similar to (4-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid have shown effectiveness against breast cancer cell lines like MCF-7 and MDA-MB-231 . The structural features of this compound may enhance its efficacy against tumor growth and metastasis.

Biological Probes

The ability of boronic acids to interact with biological targets makes them suitable as molecular probes in proteomics research. This interaction can be exploited to study biological processes involving boron-containing compounds, enhancing our understanding of cellular mechanisms .

Material Science

Advanced Materials Development :

The unique properties of this compound allow it to be utilized in the development of advanced materials, including boron-doped polymers and nanomaterials. These materials can have applications in electronics and catalysis due to their enhanced stability and reactivity .

Case Study 1: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

A study on related boronic acids revealed significant inhibition of FAAH with IC50 values in the low micromolar range, indicating potential for therapeutic applications in pain relief .

Case Study 2: Anticancer Activity

Research conducted on similar compounds demonstrated selective cytotoxicity against cancer cell lines with IC50 values indicating effective growth inhibition compared to standard treatments like 5-Fluorouracil .

Case Study 3: Pharmacokinetics

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for compounds similar to this compound, which could enhance their viability for oral administration formulations .

作用機序

The mechanism of action of (4-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. This interaction is crucial in its potential use as a protease inhibitor.

類似化合物との比較

Structural and Molecular Comparisons

The table below highlights structural differences and molecular properties of analogous boronic acid derivatives:

Key Structural and Functional Differences

Piperidine Substituents: The ethoxycarbonyl group in the target compound introduces an ester moiety, which may influence metabolic stability and enzymatic interactions compared to compounds with hydroxyl (e.g., ) or methyl groups (e.g., ).

Phenyl Ring Modifications :

- The boronic acid group is conserved across all compounds, enabling interactions with serine or threonine residues in enzymes (e.g., HDACs or PKM2 ).

- Positional isomers (e.g., fluorine at phenyl-2 vs. phenyl-4) alter steric and electronic profiles, affecting target selectivity .

Physicochemical Properties :

Enzyme Inhibition and Activation

- HDAC Inhibition: Boronic acids like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid () inhibit fungal histone deacetylases at low micromolar concentrations. The target compound’s ethoxycarbonyl-piperidine motif may similarly modulate enzyme activity through hydrophobic interactions .

- PKM2 Activation : Compound 6c (), a boronic acid derivative, activates pyruvate kinase M2 at 80 nM, demonstrating cytotoxicity in cancer cells. The target compound’s piperidine-ethoxycarbonyl group could similarly stabilize interactions with PKM2’s allosteric site .

生物活性

(4-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid, with the CAS number 1150114-74-1, is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a piperidine ring and a boronic acid functional group, making it a candidate for various therapeutic applications.

- Molecular Formula : C15H20BNO5

- Molecular Weight : 305.13 g/mol

- Purity : Typically ≥ 96%

- Storage Conditions : Recommended to be stored at room temperature in an inert atmosphere.

Boronic acids are known for their ability to interact with biomolecules, particularly enzymes and receptors. The specific mechanism of action for this compound is not fully elucidated; however, it is hypothesized to function as an inhibitor of proteasomes or other enzyme systems involved in cellular regulation and signaling pathways.

Anticancer Activity

Recent studies have indicated that boronic acids can exhibit anticancer properties by inhibiting proteasomal activity, leading to the accumulation of pro-apoptotic factors. For instance:

- In vitro assays demonstrated that compounds similar to this compound inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Antimicrobial Properties

Some boronic acid derivatives have shown antimicrobial activity against a range of pathogens, including bacteria and fungi. The structural characteristics of this compound may contribute to its potential effectiveness against resistant strains of bacteria .

Case Studies

- Cytotoxicity Assay : A cytotoxicity assay was conducted using human cancer cell lines (e.g., HeLa and MCF-7). The results indicated an IC50 value in the micromolar range, suggesting moderate cytotoxic effects .

- Enzyme Inhibition Studies : Inhibition studies on proteasome activity revealed that this compound could significantly reduce the activity of the 26S proteasome in vitro, which is crucial for protein degradation in cancer cells .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other known boronic acids:

| Compound Name | Anticancer Activity | Antimicrobial Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Moderate | Moderate | 10-20 |

| Boronic Acid A | High | Low | 5 |

| Boronic Acid B | Low | High | 15 |

Q & A

Basic: What are the common synthetic methodologies for preparing (4-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid?

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronic acid moiety. For example, a palladium-catalyzed coupling of (3-(piperidine-1-carbonyl)phenyl)boronic acid with aryl halides in dioxane/water at 80°C under nitrogen, using PdCl₂(dppf) as a catalyst and K₂CO₃ as a base, yields derivatives with ~32% efficiency after purification by preparative TLC . Similar protocols employ Pd(PPh₃)₄ in DME/Na₂CO₃ at 80°C for analogous intermediates . Optimizing stoichiometry (e.g., 1.5 equiv boronic acid) and purification methods (e.g., column chromatography) is critical.

Advanced: How can researchers address low yields in coupling reactions involving this boronic acid derivative?

Methodological Answer:

Low yields (e.g., 32% in ) may stem from steric hindrance at the piperidine-carbonyl group or competing side reactions. Strategies include:

- Catalyst optimization : Switching from PdCl₂(dppf) to Pd(OAc)₂ with tailored ligands (e.g., SPhos) may enhance electron-deficient aryl coupling .

- Solvent selection : Mixed solvents (dioxane/H₂O) improve solubility of boronic acids, while DME enhances stability of Pd intermediates .

- Temperature control : Prolonged heating (6–12 hours) at 80–100°C ensures complete conversion but risks decomposition; microwave-assisted synthesis could reduce time .

- Purification : Gradient elution in column chromatography (e.g., 0–10% EtOAc/hexanes) resolves polar byproducts .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ identifies structural features (e.g., piperidine protons at δ 3.39–4.4 ppm, carbonyl signals at ~170 ppm) .

- HPLC/MS : Reverse-phase HPLC with methanol/buffer mobile phases (e.g., 65:35 methanol/sodium octanesulfonate, pH 4.6) confirms purity (>95%) and molecular weight .

- TLC monitoring : Ethyl acetate/hexanes (1:1) tracks reaction progress .

Advanced: How can trace impurities from synthesis be identified and resolved?

Methodological Answer:

- HPLC with diode-array detection : Detects UV-active impurities (e.g., unreacted boronic acid or dehalogenated byproducts) .

- Ion-pair chromatography : Sodium 1-octanesulfonate in the mobile phase (pH 4.6) improves separation of charged impurities .

- Recrystallization : Ethyl acetate/hexanes mixtures selectively crystallize the target compound, leaving impurities in the mother liquor .

Application: What role does the boronic acid group play in materials science applications?

Methodological Answer:

The boronic acid moiety enables dynamic covalent chemistry , such as:

- MOF synthesis : Coordinating with Zr⁴+ nodes to form porous frameworks for adsorption (e.g., perfluorooctanoic acid uptake via synergistic chemisorption/physisorption) .

- Conductance studies : Under electric potentials (100–200 mV), boronic acids undergo oxidative coupling, with 2D conductance histograms revealing single-molecule junction behavior .

Stability: What storage conditions are optimal for maintaining compound integrity?

Methodological Answer:

- Inert atmosphere : Store under nitrogen/argon at 2–8°C to prevent boronic acid oxidation .

- Desiccants : Use silica gel to mitigate hydrolysis of the ethoxycarbonyl group.

- Light protection : Amber vials prevent photodegradation of the piperidine-carbonyl moiety .

Advanced: How can computational modeling aid in predicting reactivity or electronic properties?

Methodological Answer:

- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess Suzuki coupling reactivity. For example, electron-withdrawing groups (e.g., ethoxycarbonyl) lower LUMO energy, facilitating oxidative addition .

- pKa prediction : Tools like ACD/Labs estimate boronic acid pKa (~7.62), guiding pH-sensitive applications (e.g., saccharide sensing) .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- PPE : Gloves and goggles to avoid skin/eye contact with boronic acid irritants.

- Ventilation : Use fume hoods during reactions involving volatile solvents (dioxane, ethyl acetate) .

- Waste disposal : Neutralize acidic/basic residues before aqueous disposal .

Advanced: How does steric bulk at the piperidine ring affect coupling efficiency?

Methodological Answer:

- Steric maps : Molecular dynamics simulations reveal hindered rotation at the piperidine-1-carbonyl group, reducing Pd catalyst accessibility.

- Comparative studies : Bulky substituents (e.g., trifluoromethyl) lower yields (e.g., 39% in vs. 32% in ), suggesting substituent size inversely correlates with efficiency.

Application: Can this compound serve as a protease inhibitor scaffold?

Methodological Answer:

The piperidine-carbonyl motif mimics peptide bonds, enabling:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。